5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol
CAS No.:
Cat. No.: VC13379988
Molecular Formula: C7H8OS
Molecular Weight: 140.20 g/mol
* For research use only. Not for human or veterinary use.
![5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol -](/images/structure/VC13379988.png)
Specification
Molecular Formula | C7H8OS |
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Molecular Weight | 140.20 g/mol |
IUPAC Name | 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol |
Standard InChI | InChI=1S/C7H8OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,6,8H,1-2H2 |
Standard InChI Key | MANOPCWSPGPWEN-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1O)C=CS2 |
Introduction
Chemical Identity and Structural Characteristics
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-ol belongs to the class of sulfur-containing heterocycles, characterized by a bicyclic framework comprising a thiophene ring fused to a partially saturated cyclopentane moiety. The hydroxyl group at the 4-position introduces polarity and hydrogen-bonding capacity, distinguishing it from its ketone analog, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one (CAS 5650-51-1) .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 140.20 g/mol (calculated by adding the mass of a hydroxyl group to the ketone analog’s molecular weight of 138.19 g/mol) .
Structural Analogues and Derivatives
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5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one: The ketone precursor, with a molecular weight of 138.19 g/mol, density of 1.3 g/cm³, and boiling point of 239.6°C .
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1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophene-4-ol: A chlorinated derivative (PubChem CID 315623) with a molecular weight of 209.09 g/mol and the hydroxyl group retained at the 4-position .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophen-4-ol is documented, plausible routes can be inferred from related methodologies:
Reduction of Ketone Precursors
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The ketone analog, 5,6-dihydro-4H-cyclopenta[b]thiophen-4-one, could undergo reduction using agents like sodium borohydride () or lithium aluminum hydride () to yield the alcohol .
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Example reaction:
Cycloaddition and Functionalization
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Rhodium-catalyzed cycloadditions, as described for tetrahydrobenzofuran derivatives , may be adapted to construct the cyclopenta-thiophene backbone. Subsequent oxidation or substitution could introduce the hydroxyl group.
Reactivity Profile
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Hydroxyl Group: Participates in hydrogen bonding and esterification/acylation reactions.
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Thiophene Ring: Susceptible to electrophilic substitution (e.g., sulfonation, halogenation) .
Physicochemical Properties
Experimental and Predicted Data
Spectroscopic Characteristics
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